molecular formula C16H6O6 B1265869 3,3',4,4'-Biphenyltetracarboxylic dianhydride CAS No. 2420-87-3

3,3',4,4'-Biphenyltetracarboxylic dianhydride

Cat. No.: B1265869
CAS No.: 2420-87-3
M. Wt: 294.21 g/mol
InChI Key: WKDNYTOXBCRNPV-UHFFFAOYSA-N
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Description

[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone is an organic compound known for its unique structure and properties It is a derivative of isobenzofuran and is characterized by the presence of four ketone groups

Mechanism of Action

Target of Action

The primary target of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride is the formation of polyimide resins . These resins are components of super-engineering plastics , which are used in various information and electronic technology products .

Mode of Action

3,3’,4,4’-Biphenyltetracarboxylic Dianhydride interacts with its targets by polymerizing with a variety of diamines . This interaction results in the formation of polyimide insulating materials . These materials exhibit excellent heat resistance, hydrolysis resistance, and good mechanical and flexibility properties .

Biochemical Pathways

The biochemical pathway involved in the action of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride is the synthesis of high molecular weight aromatic polyamide fibers . This compound can also be used in the formation of hybrid nanocomposite films .

Result of Action

The result of the action of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride is the creation of materials with high strength, high modulus, high and low temperature resistance, and radiation resistance . These materials are used in various fields such as aerospace, spaceflight, mechanical engineering, chemical engineering, and microelectronics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride. For instance, it is recommended to store this compound in a well-ventilated place and keep the container tightly closed . It is also important to avoid letting the product enter drains, surface, and ground water . Furthermore, the use of ionic liquids as environmentally benign reaction media has been suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone typically involves the oxidation of isobenzofuran derivatives. One common method is the oxidation of 5,5’-biisobenzofuran using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalytic oxidation processes is also explored to enhance efficiency and reduce environmental impact.

Types of Reactions:

    Oxidation: [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone can undergo further oxidation to form more complex derivatives.

    Reduction: It can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where one of the ketone groups is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized isobenzofuran derivatives.

Scientific Research Applications

[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

    Isobenzofuran: The parent compound, which lacks the additional ketone groups.

    Naphthalene-1,4,5,8-tetrone: A structurally similar compound with a different arrangement of ketone groups.

    Anthraquinone: Another related compound with a similar core structure but different functional groups.

Uniqueness: [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone stands out due to its unique arrangement of four ketone groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNYTOXBCRNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044886
Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
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Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
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CAS No.

2420-87-3
Record name 3,3′,4,4′-Biphenyltetracarboxylic dianhydride
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Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
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Record name [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
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Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
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Record name 4,4'-biphthalic dianhydride
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Record name 5,5'-BI-2-BENZOFURAN-1,1',3,3'-TETRONE
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Synthesis routes and methods I

Procedure details

20 g (135 mmol) of phthalic anhydride was heated at 80° C. for 5 hours in the same manner as in Example 1 except that palladium acetate was omitted. As a result, a BPDA was not formed.
Quantity
20 g
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reactant
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Synthesis routes and methods II

Procedure details

Monomers used in accordance with the examples which follow are preferably substantially analytically pure; for example, "electronic" grade 6FDA is preferable. This material contains more that 98.5% dianhydride, less that 1.5% of the corresponding monoanhydride-diacid and less than 0.1% of the corresponding tetra-acid. The 2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride specified herein (6FDA) is available from Hoechst-Celanese Corporation, Route 202-206 North, Somerville, N.J. 08876. Electronic grade dianhybride contains less than 10 ppm sodium, less than 5 ppm iron, less than 2 ppm cobalt and less that 2 ppm manganese, and has a melting point of 246.5 degrees Celsius. The BTDA utilized in the examples given hereinafter was a high purity polymer grade, 98.5% pure at a minimum with 1.5% monohydride and tetra acid at most with maximum ionic impurities of NA, K and FE of 0.6 ppm, 0.2 ppm and 1 ppm respectively. BPDA was obtained having an assay minimum of 99.5 per cent, maximum ionic impurities 1.4 ppm NA, 1.4 ppm K, 1.5 ppm FE. BTDA and BPDA specified above, i.e. high purity polymer grades, are available from Chriskev, of 5109 W. 111th Terrace, Leawood, Kansas. Likewise, the ODPA, greater than 99% pure was obtained from Occidental, 2801 Long Road, Grand Island New York.
[Compound]
Name
dianhydride
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monoanhydride-diacid
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Name
tetra-acid
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[Compound]
Name
2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride
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reactant
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monohydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',4,4'-Biphenyltetracarboxylic dianhydride
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3,3',4,4'-Biphenyltetracarboxylic dianhydride
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3,3',4,4'-Biphenyltetracarboxylic dianhydride
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3,3',4,4'-Biphenyltetracarboxylic dianhydride
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3,3',4,4'-Biphenyltetracarboxylic dianhydride
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3,3',4,4'-Biphenyltetracarboxylic dianhydride
Customer
Q & A

ANone: The molecular formula of BPDA is C16H6O6, and its molecular weight is 290.20 g/mol.

ANone: While both isomers are dianhydrides, X-ray crystallography shows that 3,3',4,4'-BPDA has a planar structure with a dihedral angle of 0° between the two phenyl rings. In contrast, 2,2',3,3'-BPDA exhibits a non-planar structure with a dihedral angle of 62.9°. [] This difference in configuration significantly influences the properties of the resulting polyimides.

ANone: BPDA serves as a dianhydride monomer, reacting with diamines through a two-step process. Initially, a poly(amic acid) precursor is formed, which is subsequently imidized, typically through thermal treatment, to yield the final polyimide. [, , , , , ]

ANone: Several strategies can enhance solubility:

  • Copolymerization: Introducing flexible or kinked monomers alongside BPDA during synthesis disrupts chain packing, improving solubility. [, , , , , , ]
  • Incorporating bulky substituents: Utilizing diamines with bulky side groups can hinder chain packing and increase free volume, enhancing solubility. [, , , ]
  • Using specific solvents: Strong acids or amide-type solvents, sometimes with additives like lithium chloride, can dissolve certain BPDA-based polyimides. [, , ]

ANone: These materials find use in:

  • High-performance films and coatings: Their thermal stability and mechanical strength make them suitable for aerospace applications, flexible electronics, and high-temperature insulation. [, , , , , , , ]
  • Gas separation membranes: BPDA-based polyimides exhibit selective permeability to different gases, making them suitable for applications like carbon dioxide capture and hydrogen purification. [, , , ]
  • Microelectronics: Low dielectric constants and high thermal stability make certain BPDA-based polyimides suitable for interlayer dielectrics in microelectronic devices. [, , , ]

ANone: Current research focuses on:

  • Enhancing processability: Developing methods for easier processing and shaping of these materials without compromising their properties. [, , ]
  • Tailoring properties: Fine-tuning the chemical structure and morphology to achieve specific properties, such as ultra-low dielectric constants, high gas permeability, or improved mechanical flexibility. [, , , , , , ]
  • Exploring new applications: Investigating their potential in emerging fields like energy storage, sensors, and biomaterials. [, , , ]

ANone: While these materials offer excellent performance, their disposal and potential environmental impact require consideration.

  • Recycling: Research is exploring methods for recycling and reusing BPDA-based polyimides to improve sustainability. []
  • Biodegradability: Developing BPDA-based polyimides with improved biodegradability could reduce their long-term environmental impact. []
  • Alternatives: Exploring alternative monomers and polymer systems with comparable performance but reduced environmental footprints is crucial. []

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